molecular formula C10H8N2S B1387023 Isoquinoline-5-carbothioamide CAS No. 885272-56-0

Isoquinoline-5-carbothioamide

Cat. No. B1387023
CAS RN: 885272-56-0
M. Wt: 188.25 g/mol
InChI Key: DPEOEFCQYUIPSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological and pharmaceutical activities, has been discussed in detail . The synthetic strategies use versatile approaches .


Molecular Structure Analysis

Isoquinoline-5-carbothioamide belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring and forming benzo [c]pyridine .


Chemical Reactions Analysis

Isoquinoline alkaloids, based on their heterocyclic ring system and biosynthetic precursor, are classified into diverse categories . They have a wide range of biological characteristics .


Physical And Chemical Properties Analysis

Isoquinoline-5-carbothioamide has a molecular weight of 188.25 g/mol. It is a sulfur-containing heterocyclic compound.

Mechanism of Action

Safety and Hazards

The safety data sheet for Isoquinoline-5-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoquinoline and related alkaloids still embrace a great potential for the future of drug discovery . The isoquinoline ring is a privileged scaffold which is often preferred as a structural basis for drug design, and plays an important role in drug discovery .

properties

IUPAC Name

isoquinoline-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOEFCQYUIPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657321
Record name Isoquinoline-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-5-carbothioamide

CAS RN

885272-56-0
Record name Isoquinoline-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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